molecular formula C16H17NOS B13005930 Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B13005930
M. Wt: 271.4 g/mol
InChI Key: NGXRORHSEHQXNF-UHFFFAOYSA-N
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Description

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H17NOS and a molecular weight of 271.4 g/mol . This compound features a piperidine ring substituted with a thiophene group and a phenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the reaction of piperidine with thiophene and phenyl-containing reagents under specific conditions. One common method involves the use of a piperidine derivative and a thiophene derivative, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiophene rings are replaced with other groups.

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a piperidine ring, thiophene group, and phenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

phenyl-(2-thiophen-3-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H17NOS/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2

InChI Key

NGXRORHSEHQXNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CSC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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